6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents . The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability .
Preparation Methods
The synthesis of 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid typically involves cyclization and cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Cross-Coupling: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura, to form various derivatives.
Scientific Research Applications
6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s fluorine atoms enhance its binding affinity and stability, making it a potent inhibitor . Molecular docking studies have shown that it can interact with the ATPase domain of topoisomerase II, a crucial enzyme in DNA replication .
Comparison with Similar Compounds
6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups. Similar compounds include:
Fluoroquinolones: These are widely used antibacterial agents with a similar quinoline core but different substitution patterns.
Mefloquine: An antimalarial drug with a quinoline structure but different functional groups.
Brequinar: An antineoplastic agent with a quinoline core and different substituents.
These compounds share the quinoline core but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Biological Activity
6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid, with the CAS number 897561-78-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H9F4NO2, with a molecular weight of approximately 335.25 g/mol. The presence of the trifluoromethyl group and the fluorine atom in its structure is significant for its biological activity, influencing both solubility and interaction with biological targets.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various quinoline derivatives, including this compound. The compound was tested against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Methicillin-resistant Staphylococcus aureus (MRSA)
In vitro tests demonstrated that this compound exhibited notable antibacterial activity compared to traditional antibiotics like ampicillin and gentamicin. The results indicated that structural modifications in quinoline derivatives significantly enhanced their antibacterial efficacy .
Antibacterial Activity Data Table
Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 | |
Ampicillin | Staphylococcus aureus | 20 |
Gentamicin | Escherichia coli | 18 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that this compound may inhibit the growth of various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
In a study evaluating the cytotoxic effects on MCF-7 cells, it was found that the compound inhibited cell proliferation significantly, demonstrating an IC50 value comparable to that of established chemotherapeutics such as cisplatin. Mechanistic studies suggested that the compound induces apoptosis through oxidative stress pathways, increasing reactive oxygen species (ROS) levels and modulating antioxidant enzyme activities .
Anticancer Activity Data Table
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Induction of apoptosis via ROS |
HeLa | 30 | Cell cycle arrest |
A549 | 28 | Modulation of antioxidant enzymes |
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A series of quinoline derivatives were synthesized and evaluated for their antibacterial activity. Among them, the derivative containing the trifluoromethyl group exhibited superior activity against MRSA compared to other tested compounds .
- Anticancer Evaluation : In a comprehensive screening involving over 200 derivatives, compounds similar to this compound showed promising results against L1210 leukemia and B16 melanoma models. The studies highlighted the potential for these compounds in targeted cancer therapies .
- Mechanistic Insights : Research indicated that quinoline derivatives could enhance superoxide dismutase activity while decreasing glutathione levels in cancer cells, leading to increased oxidative stress and subsequent cell death .
Properties
CAS No. |
897561-78-3 |
---|---|
Molecular Formula |
C17H9F4NO2 |
Molecular Weight |
335.25 g/mol |
IUPAC Name |
6-fluoro-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H9F4NO2/c18-11-4-5-14-12(7-11)13(16(23)24)8-15(22-14)9-2-1-3-10(6-9)17(19,20)21/h1-8H,(H,23,24) |
InChI Key |
SISVFTSCVOHXCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |
Origin of Product |
United States |
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